2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS: 1824315-26-5) is a bicyclic heterocyclic compound featuring a cyclopenta[d]pyrimidine core substituted with a chlorine atom at position 2 and a cyclopropyl group at position 3. Its molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol, and it is typically available at 95% purity .
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C10H11ClN2/c11-10-12-8-3-1-2-7(8)9(13-10)6-4-5-6/h6H,1-5H2 |
InChI Key |
BUOFUDZPNKDPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2C3CC3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable chloropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Isopropyl : The cyclopropyl group introduces ring strain and enhanced rigidity compared to the branched isopropyl group. This difference may influence binding affinity in biological targets, as cyclopropane’s planar structure can mimic aromatic interactions .
- Methoxy Group : The methoxy derivative (CAS: 81532-47-0) is fully liquid at room temperature, contrasting with the solid state of cyclopropyl and isopropyl analogs, likely due to reduced crystallinity from the flexible methoxy group .
Biological Activity
2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound notable for its unique bicyclic structure, which comprises a pyrimidine ring fused to a cyclopentane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C_10H_11ClN_2, with a molecular weight of approximately 211.66 g/mol.
Structural Features
The structural characteristics of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine include:
- Chlorine atom at the 2-position
- Cyclopropyl group at the 4-position
These features contribute to its interactions with various biological targets, including enzymes and receptors, which are critical for its pharmacological effects.
Pharmacological Potential
Preliminary studies indicate that 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits significant biological activity. Key areas of interest include:
- Anticancer Activity : Research suggests that this compound may inhibit specific enzymatic pathways involved in cancer progression. Its ability to modulate signaling pathways positions it as a candidate for further therapeutic exploration in oncology.
- Antimicrobial Properties : The compound has shown potential against various pathogens, indicating possible applications in treating infections.
The unique structural features of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine enhance its binding affinity to specific enzymes and receptors. Interaction studies reveal that it can influence the activity of these biological targets, leading to alterations in disease-related pathways. For example, it may act as an inhibitor for certain kinases or enzymes critical in cellular signaling and metabolism .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In vitro Studies : Laboratory assays have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, tests on breast and prostate cancer cells showed a dose-dependent reduction in viability, suggesting a potential role as an anticancer agent.
- Animal Models : Preclinical trials using animal models have indicated that 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can reduce tumor growth rates significantly compared to control groups. These findings support its potential as a therapeutic candidate for cancer treatment.
Synthesis and Production
The synthesis of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multistep synthetic routes. Common methods include:
- Cyclization Reactions : Utilizing cyclopropylamine derivatives with chloro-substituted precursors under controlled conditions.
- Optimization Techniques : Industrial synthesis may employ automated systems and continuous flow reactors to enhance yield and purity while maintaining product quality.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine | 300816-24-4 | 0.98 | Methyl substitution enhances lipophilicity |
| 4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine | 88203-17-2 | 0.95 | Chloromethyl group introduces additional reactivity |
| 4-Chloro-6,7-dihydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine | 40106-58-9 | 0.93 | Cycloheptane ring offers different steric properties |
This comparative analysis highlights how variations in structure can influence biological activity and therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
